4-methylpyridine-2-thiol

Catalog No.
S8061998
CAS No.
M.F
C6H7NS
M. Wt
125.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methylpyridine-2-thiol

Product Name

4-methylpyridine-2-thiol

IUPAC Name

4-methylpyridine-2-thiol

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

InChI

InChI=1S/C6H7NS/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)

InChI Key

KGYJCSZMSPBJFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)S

Isomeric SMILES

CC1=CC(=NC=C1)S
  • PubChem: PubChem is a public database of chemicals maintained by the National Institutes of Health (NIH). Searching for CID 580507 on PubChem yields no results.
  • CAS Registry: The Chemical Abstracts Service (CAS) Registry is another major database of chemical substances. A search for 580507 on CAS provides no matches either.

Possible Origin of CID 580507

While scientific research uses unique identifiers to track substances, CID 580507 seems more likely to be a product code based on search results.

  • Little Giant Aquarium Pump: A web search reveals that CID 580507 is most likely a code for a Little Giant magnetic drive inline aquarium pump. [Retailer website] These pumps are used to circulate and filter water in aquariums, not for scientific research purposes.

4-Methylpyridine-2-thiol is an organic compound with the molecular formula C6H7NS. It is a derivative of pyridine characterized by a thiol group (-SH) attached to the second carbon of the pyridine ring and a methyl group (-CH3) attached to the fourth carbon. This compound is notable for its distinct odor and is utilized in various chemical applications due to its unique properties, including its reactivity and potential biological activities .

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The compound can be reduced to form corresponding thiolates, often using reducing agents like sodium borohydride.
  • Substitution: The methyl and thiol groups can engage in substitution reactions, leading to the formation of various derivatives. Halogenating agents and nucleophiles are typically employed in these reactions .

Major Products Formed

  • Oxidation: Disulfides and sulfonic acids.
  • Reduction: Thiolates.
  • Substitution: Various substituted pyridine derivatives.

Research indicates that 4-Methylpyridine-2-thiol exhibits potential biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various microbial strains, suggesting its utility in developing new antimicrobial agents.
  • Antioxidant Activity: The compound's ability to scavenge free radicals positions it as a candidate for antioxidant applications in pharmaceuticals and nutraceuticals .

The exact mechanisms through which it exerts these biological effects are still under investigation, but its interactions with thiol-sensitive enzymes are considered significant.

4-Methylpyridine-2-thiol can be synthesized through several methods, with one common approach involving:

  • Reaction of 4-methylpyridine with thiourea under acidic conditions:
    • The mixture is typically heated in the presence of hydrochloric acid, facilitating the reaction to yield 4-methylpyridine-2-thiol.

In industrial settings, advanced catalytic processes are often employed to enhance yield and purity while optimizing reaction conditions to minimize by-products .

The compound finds applications across various fields:

  • Chemical Industry: Used as a building block in synthesizing more complex heterocyclic compounds.
  • Pharmaceuticals: Investigated for its potential therapeutic properties, particularly as an antimicrobial and antioxidant agent.
  • Agrochemicals: Utilized in developing pesticides and herbicides due to its chemical reactivity .

Studies on the interactions of 4-Methylpyridine-2-thiol reveal its capacity to form covalent bonds with proteins and enzymes. This ability may alter their functions, leading to diverse biological effects. Ongoing research aims to elucidate specific molecular targets and pathways influenced by this compound, particularly its role in redox biology and enzyme inhibition .

Several compounds share structural similarities with 4-Methylpyridine-2-thiol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-MethylpyridineLacks thiol group; only has a methyl substituentLess reactive compared to 4-Methylpyridine-2-thiol
3-Methylpyridine-2-thiolThiol group at a different positionDifferent chemical reactivity and biological activity
2-Methylpyridine-4-thiolThiol group at another positionDistinct reactivity patterns
2-MercaptopyridineThiol group at position twoKnown for acylating properties

Uniqueness

4-Methylpyridine-2-thiol is unique due to the specific positioning of the methyl and thiol groups, which confer distinct chemical reactivity and biological activity compared to its isomers. Its applications in both synthetic chemistry and potential therapeutic uses highlight its significance within this class of compounds .

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

125.02992040 g/mol

Monoisotopic Mass

125.02992040 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-28-2023

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